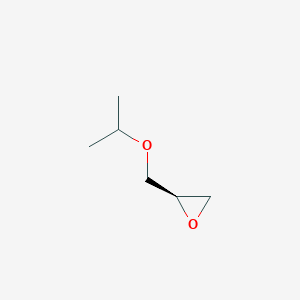

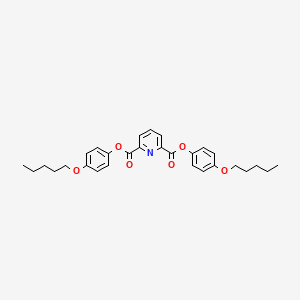

(2R)-2-(propan-2-yloxymethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-(propan-2-yloxymethyl)oxirane, also known as isopropyl oxirane-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a type of epoxide, which is a cyclic ether with a three-membered ring. The synthesis method of this compound involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a base. This compound has many potential applications in the field of biochemistry and physiology due to its unique chemical properties.

Applications De Recherche Scientifique

Metal Complex Synthesis and DNA Cleavage : A study by Sancheti et al. (2012) involved the synthesis of a polydentate ligand using 2-((5-isopropyl-2-methylphenoxy)methyl)oxirane, which was then used to prepare metal complexes with Cu(II), Ni(II), Zn(II), and Fe(III). These complexes were characterized by various spectroscopic methods and demonstrated the ability to cause oxidative cleavage of plasmid DNA, indicating potential applications in molecular biology and genetics (Sancheti, Bendre, & Kumbhar, 2012).

Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) reported the use of a derivative, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, as a chiral resolution reagent for α-chiral amines. This compound enables the straightforward determination of the enantiomeric excess of amines through regioselective ring-opening, demonstrating its utility in stereochemistry and pharmaceutical synthesis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Catalytic Hydrogenation : A theoretical study by Kuevi, Atohoun, and Mensah (2012) on the catalytic hydrogenation of oxirane and its methyl derivative in the presence of aluminium chloride (AlCl3) catalyst provided insights into the conversion processes to ethanol and propan-1-ol. This research has implications for chemical synthesis and industrial applications, particularly in the production of alcohols (Kuevi, Atohoun, & Mensah, 2012).

Synthesis of Functionalized Polymers : Goel et al. (2008) explored the modification of branched poly(ethylene imine) with derivatives including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate, leading to 'quat-primer polymers' with applications in materials science. These polymers, bearing quaternary ammonium and cyclic carbonate groups, show potential for controlled release and drug delivery applications due to their structural stability and responsiveness to reducing agents (Goel, Beginn, Mourran, Möller, 2008).

Propriétés

IUPAC Name |

(2R)-2-(propan-2-yloxymethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUZGJDEZBBRH-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC[C@H]1CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)

![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)

![1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2753591.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2753595.png)

![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)